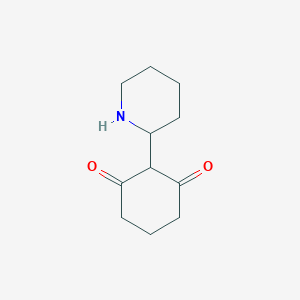
2-(Piperidin-2-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-2-yl)cyclohexane-1,3-dione is a compound that features a piperidine ring fused to a cyclohexane-1,3-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The unique structure of this compound makes it an interesting subject for research in synthetic organic chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with piperidine under basic conditions. For instance, a slurry of 1,3-cyclohexanedione, potassium carbonate, and acetonitrile can be stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2-(Piperidin-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in medicinal chemistry.
Cyclohexane-1,3-dione: A key intermediate in organic synthesis with various derivatives.
2-Piperidinone: Another piperidine derivative with significant pharmacological activities.
Uniqueness
2-(Piperidin-2-yl)cyclohexane-1,3-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-piperidin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H17NO2/c13-9-5-3-6-10(14)11(9)8-4-1-2-7-12-8/h8,11-12H,1-7H2 |
Clave InChI |
PDGNOANWNYXCBV-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
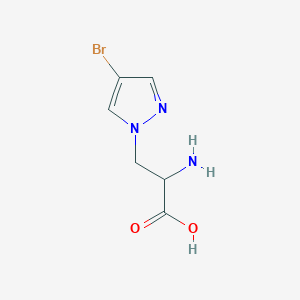
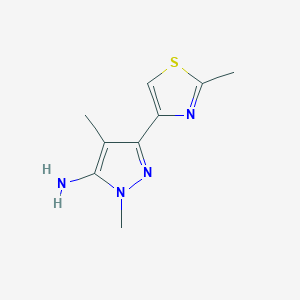
![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)
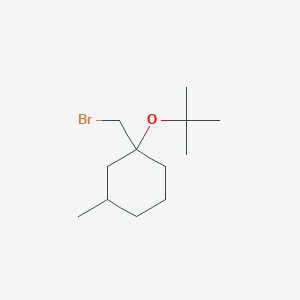

![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
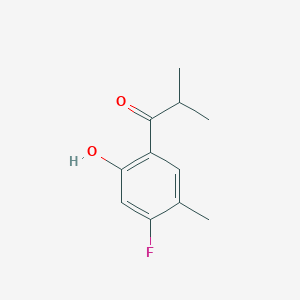

![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
